

Target Validation of TDI-11861 in Reproductive Biology: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. This technical guide provides an in-depth overview of the target validation of **TDI-11861** as a novel, non-hormonal, on-demand male contraceptive. The document summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the underlying signaling pathways and experimental workflows. The preclinical data strongly support the potential of **TDI-11861** as a revolutionary approach to contraception, offering a rapid and reversible effect.[1][2][3]

Introduction to Soluble Adenylyl Cyclase (sAC) as a Contraceptive Target

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic adenosine monophosphate (cAMP) in mammalian cells.[4] Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[5][6] In the male reproductive system, sAC plays an indispensable role in the final stages of sperm maturation, known as capacitation, which is essential for fertilization.



Upon ejaculation, sperm are exposed to the bicarbonate-rich environment of the female reproductive tract, leading to sAC activation and a subsequent surge in intracellular cAMP.[6][7] This cAMP increase triggers a signaling cascade that results in hyperactivated motility, enabling the sperm to reach and fertilize the oocyte.[6][7] Genetic studies have shown that male mice and men lacking a functional sAC enzyme are infertile due to immotile sperm, without other significant health issues, highlighting sAC as a promising and specific target for male contraception.[1][8]

TDI-11861 was developed as a potent sAC inhibitor with a long residence time, designed to be taken on-demand before sexual intercourse to temporarily inhibit sperm motility and prevent pregnancy.[1][2][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for **TDI-11861**, demonstrating its potency, selectivity, and efficacy.

Table 1: Biochemical and Cellular Potency of TDI-11861

Parameter	Value	Species	Assay Type	Reference
Biochemical IC50	3 nM	Human	Human In vitro sAC activity assay	
3.3 nM	Human	In vitro sAC activity assay	[10][11]	
Cellular IC₅o	5.5 nM	Rat	sAC- overexpressing 4-4 cells	[10][11]
7 nM	Rat	sAC- overexpressing 4-4 cells	[2]	

Table 2: Binding Kinetics and Residence Time of TDI-11861



Parameter	Value	Species	Assay Type	Reference
K_D	1.4 nM	Human	Surface Plasmon Resonance (SPR)	[2][10][11]
k_on	2.1 x 10 ⁵ M ⁻¹ s ⁻¹	Human	Surface Plasmon Resonance (SPR)	[2]
k_off	$0.3 \times 10^{-3} \text{s}^{-1}$	Human	Surface Plasmon Resonance (SPR)	[2]
Residence Time (SPR)	3181 s (~53 min)	Human	Surface Plasmon Resonance (SPR)	[10]
Residence Time (Jump Dilution)	1220 s (~20 min)	Human	Jump Dilution Assay	[10]
61.5 min	Mouse/Human	In vitro sperm motility assay	[9]	

Table 3: Pharmacokinetics of TDI-11861 in Male CD-1

Mice

Route of Administration	Dose	Parameter	Value	Reference
Oral (PO)	10 mg/kg	Bioavailability (F%)		[10]
Oral (PO)	50 mg/kg	Unbound Plasma Exposure (at 4h)	~10-fold over cellular IC50	[10]
Intraperitoneal (IP)	50 mg/kg	Cmax (at 1h)	7.04 μΜ	[10]
Concentration (at 4h)	0.93 μΜ	[10]		



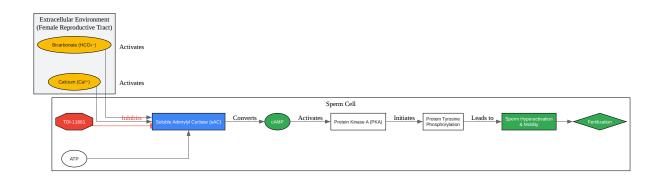
Table 4: In Vivo Contraceptive Efficacy of TDI-11861 in

Mice

Dose and Route	Time Post- Dose	Mating Attempts	Pregnancie s	Efficacy	Reference
50 mg/kg (IP)	30 min - 2.5 h	52	0	100%	[9][12]
50 mg/kg (IP)	3.5 h	-	-	91%	[1]
-	24 h	-	-	Fertility Restored	[1]

Signaling Pathway

The following diagram illustrates the central role of soluble adenylyl cyclase (sAC) in sperm activation and how **TDI-11861** intervenes in this pathway.





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sAC signaling pathway in sperm activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of **TDI-11861** are provided below.

In Vitro sAC Biochemical Activity Assay (Two-Column Method)

This assay quantifies the enzymatic activity of purified sAC by measuring the conversion of radiolabeled ATP to cAMP.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5),
 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.
- Inhibitor Pre-incubation: Pre-incubate purified recombinant human sAC protein (final concentration ~5 nM) with varying concentrations of TDI-11861 or vehicle (DMSO) for 15 minutes at 30°C.
- Initiation of Reaction: Initiate the enzymatic reaction by adding α -32P labeled ATP (approximately 1,000,000 cpm) to the reaction mixture. The final reaction volume is 100 μ L.
- Incubation: Incubate the reaction at 30°C for 30 minutes.
- Termination and Separation: Terminate the reaction and separate the resulting ³²P-labeled cAMP from unreacted ATP using sequential Dowex and Alumina column chromatography.
- Quantification: Quantify the amount of ³²P-cAMP using a scintillation counter.
- Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a nonlinear regression curve.

Cell-Based sAC Activity Assay (cAMP Accumulation)



This assay measures the ability of **TDI-11861** to inhibit sAC activity within a cellular context.

Protocol:

- Cell Culture: Seed sAC-overexpressing rat 4-4 cells (HEK293 cells stably overexpressing sAC) in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.[5]
- Media Change: One hour before the assay, replace the old media with 300 μL of fresh media.[5]
- Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of TDI-11861 or vehicle (0.7% DMSO) for 10 minutes at 37°C.[5]
- cAMP Accumulation: Add a pan-selective phosphodiesterase (PDE) inhibitor, such as 500
 μM 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation and incubate for 5
 minutes.
- Cell Lysis: Remove the media and lyse the cells with 0.1 M HCl.
- cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
- Data Analysis: Normalize the data to the DMSO-treated control and calculate the cellular IC₅₀ value.

Jump Dilution Recovery Assay

This assay is used to determine the residence time of **TDI-11861** by measuring the rate of recovery of sAC activity after rapid dilution of the enzyme-inhibitor complex.

Protocol:

• Pre-incubation: Pre-incubate a concentrated solution of sAC protein (5x the standard assay concentration) with **TDI-11861** at a concentration 10x its biochemical IC₅₀ for 15 minutes to allow the formation of the enzyme-inhibitor complex.[10]



- Jump Dilution: Rapidly dilute the pre-incubated mixture 100-fold into the standard sAC activity assay buffer containing substrate (ATP). This dilution reduces the inhibitor concentration to a sub-inhibitory level.[10][13]
- Activity Measurement: Measure the sAC activity at various time points over the next hour by quantifying cAMP production.[10]
- Data Analysis: Plot cAMP accumulation over time. The rate of recovery of enzyme activity is
 used to calculate the dissociation rate constant (k_off) and the residence time (1/k_off).[13]

In Vivo Male Mouse Fertility Study

This study evaluates the contraceptive efficacy of **TDI-11861** in a live animal model.

Protocol:

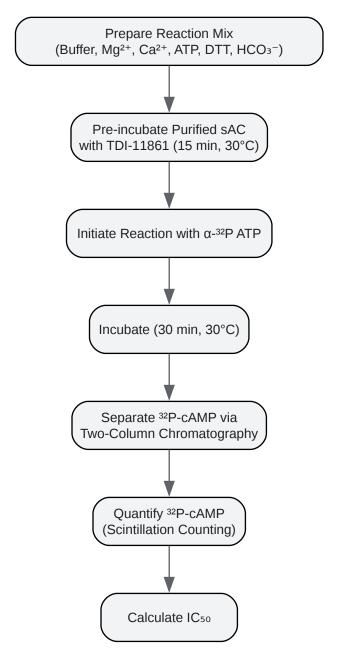
- Animal Model: Use sexually mature male CD-1 mice.
- Dosing: Administer a single dose of TDI-11861 (e.g., 50 mg/kg) or vehicle control via intraperitoneal (IP) or oral (PO) route.
- Mating: Pair the treated male mice with receptive female mice at different time points postadministration (e.g., 30 minutes to 2.5 hours).[9] Allow for mating to occur.
- Pregnancy Monitoring: Separate the females after mating and monitor for signs of pregnancy over a normal gestation period.
- Endpoint Measurement: Record the number of pregnancies and the number of pups per litter in both the treated and control groups.
- Reversibility Assessment: To assess the reversibility of the contraceptive effect, continue to
 monitor the fertility of the treated male mice in subsequent matings after the drug is expected
 to have cleared (e.g., 24 hours post-dose).[1]

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.



Workflow for In Vitro sAC Biochemical Activity Assay

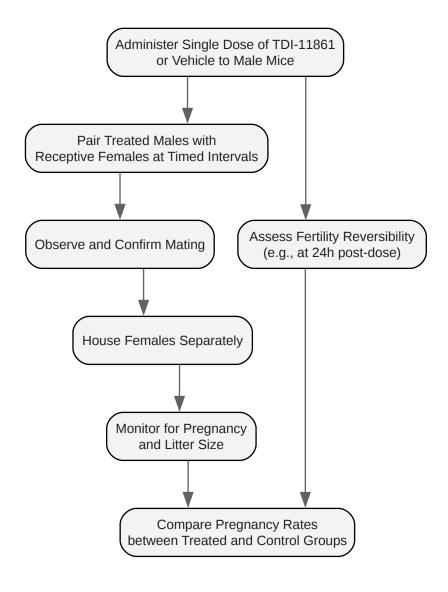


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Workflow for the in vitro sAC activity assay.

Workflow for In Vivo Male Mouse Fertility Study





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Workflow for the in vivo mouse fertility study.

Conclusion

The comprehensive preclinical data on **TDI-11861** strongly validate soluble adenylyl cyclase as a viable target for on-demand male contraception. **TDI-11861** exhibits high potency against sAC, a long target residence time, and demonstrates 100% contraceptive efficacy in mice with a rapid onset and full reversibility within 24 hours.[1][9][10] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of sAC inhibitors as a novel class of non-hormonal male contraceptives. Further studies and human clinical trials are warranted to translate these promising preclinical findings into a safe and effective contraceptive option for men.[1]



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